molecular formula C20H17ClF3N3O B2812126 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide CAS No. 338956-40-4

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2812126
CAS No.: 338956-40-4
M. Wt: 407.82
InChI Key: GFPQVRDONGNFOE-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide (CAS RN: 338956-40-4) is a heterocyclic compound featuring a pyrrole-2-carboxamide core linked to a 3-chloro-5-(trifluoromethyl)-pyridinyl group and an N-(4-isopropylphenyl) substituent. Its molecular formula is C₂₀H₁₇ClF₃N₃O, with a molecular weight of 407.82 g/mol . The trifluoromethyl (CF₃) and chloro (Cl) groups on the pyridine ring enhance lipophilicity and metabolic stability, while the isopropylphenyl moiety contributes to steric bulk.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-propan-2-ylphenyl)pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3O/c1-12(2)13-5-7-15(8-6-13)26-19(28)17-4-3-9-27(17)18-16(21)10-14(11-25-18)20(22,23)24/h3-12H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPQVRDONGNFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution on the Pyridine Ring: The chlorinated pyridine ring with a trifluoromethyl group can be prepared through halogenation and subsequent trifluoromethylation reactions.

    Coupling Reaction: The final step involves coupling the pyrrole ring with the substituted pyridine ring using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyridine ring, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism by which 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs, such as the pyrrole-carboxamide backbone, halogenated pyridinyl groups, or trifluoromethyl substituents.

N-(4-Chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide (CAS: 338406-72-7)

  • Structural Differences : Replaces the carboxamide (CONH) with a sulfonamide (SO₂NH) group and substitutes the 4-isopropylphenyl with a 4-chlorobenzyl group.
  • The chlorobenzyl group introduces stronger electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets.
  • Molecular Weight: Not explicitly stated, but the sulfonamide group and benzyl substitution likely increase mass compared to the target compound.

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1H-pyrrole-2-carboxamide (CAS: 338397-67-4)

  • Structural Differences : Features an additional pyridinyloxy substituent on the phenyl ring.
  • The ether linkage (O) may enhance metabolic stability compared to alkyl chains.

1-(3-Chlorophenyl)-N-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (CAS: 98534-44-2)

  • Structural Differences : Replaces the pyrrole ring with a pyrazole and substitutes the pyridinyl group with a chlorophenyl ring.
  • The absence of a pyridinyl group may reduce interactions with metal ions in enzyme active sites.

Discussion of Functional Group Impacts

  • Trifluoromethyl (CF₃) Groups : Present in all compared compounds, CF₃ enhances electron-withdrawing effects, improving resistance to oxidative metabolism and increasing membrane permeability .
  • Chlorine Substituents : Chlorine on aromatic rings augments hydrophobicity and halogen bonding, critical for target recognition in pesticidal agents .
  • Carboxamide vs. Sulfonamide : Carboxamides are less acidic and more prone to hydrolysis than sulfonamides, affecting pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide, and what are their key challenges?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling of substituted pyrrole and pyridine precursors. A common approach involves:

Pyrrole Core Formation : Cyclization of β-keto amides or condensation reactions under acidic conditions.

Pyridine Substitution : Introduction of the 3-chloro-5-(trifluoromethyl)pyridinyl group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Carboxamide Linkage : Activation of the carboxylic acid group (e.g., using EDCI/HOBt) followed by coupling with 4-isopropylaniline .

  • Key Challenges :
  • Steric hindrance from the trifluoromethyl and isopropyl groups, requiring optimized reaction temperatures (e.g., 60–80°C) and catalysts (e.g., Pd(PPh₃)₄) .
  • Purification difficulties due to hydrophobic substituents; reversed-phase HPLC or column chromatography with gradients of acetonitrile/water is recommended .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most effective?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl CH signals at δ 8.2–8.5 ppm, pyrrole protons at δ 6.5–7.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching the formula (C₂₀H₁₇ClF₃N₃O) .
  • Infrared Spectroscopy (IR) : Detect carboxamide C=O stretch (~1650–1680 cm⁻¹) and NH bend (~1550 cm⁻¹) .
  • X-ray Crystallography : For absolute configuration confirmation if single crystals are obtainable .

Q. What experimental design strategies are recommended for optimizing reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables like temperature, catalyst loading, and solvent polarity. For example, optimize Suzuki-Miyaura coupling by varying Pd catalyst (0.5–2 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent (DMF vs. THF) .
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., maximize yield while minimizing byproducts) .
  • In-line Analytics : Monitor reactions via FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

Advanced Research Questions

Q. How can computational chemistry be leveraged to predict the reactivity and regioselectivity of the pyridinyl-pyrrole coupling step?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for SNAr reactions at pyridine positions (C2 vs. C4) to predict regioselectivity. The trifluoromethyl group’s electron-withdrawing effect stabilizes negative charge at C3, favoring substitution at C2 .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics to guide solvent selection .
  • Machine Learning (ML) : Train models on existing pyridine coupling data to predict optimal catalysts and ligands (e.g., Pd vs. Cu systems) .

Q. What strategies can resolve contradictions in biological activity data observed for this compound across different assay systems?

  • Methodological Answer :

  • Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, compare IC₅₀ values in kinase inhibition assays vs. cytotoxicity profiles in cancer cell lines .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Structural-Activity Relationship (SAR) Profiling : Synthesize analogs with systematic substitutions (e.g., replacing Cl with F or CF₃ with CH₃) to isolate contributions of specific groups to activity .

Q. How can researchers address solubility challenges during in vitro and in vivo studies of this compound?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro assays. For in vivo, employ cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt Formation : Explore hydrochloride or mesylate salts to improve bioavailability .
  • Nanoparticle Encapsulation : Utilize liposomal or polymeric nanoparticles to increase plasma half-life and reduce off-target effects .

Q. What mechanistic insights can be gained from studying the compound’s degradation under accelerated stability conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways. Monitor via LC-MS for hydrolytic cleavage of the carboxamide bond or oxidation of the pyrrole ring .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (e.g., 25°C) .
  • Stabilization Strategies : Add antioxidants (e.g., BHT) or adjust pH to mitigate hydrolysis in formulation buffers .

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